
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.35 g/mol.
Mecanismo De Acción
The mechanism of action of Methyl 4-(pyrrolidine-1-carbonylamino)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes such as acetylcholinesterase and topoisomerase II. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It is also soluble in organic solvents, which makes it easy to use in various experiments. However, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has some limitations as well. It is not very soluble in water, which can limit its applications in certain experiments. Additionally, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate can be toxic in high concentrations, which can be a potential hazard for researchers.
Direcciones Futuras
There are several future directions for Methyl 4-(pyrrolidine-1-carbonylamino)benzoate research. One potential direction is to investigate its potential applications in the treatment of Alzheimer's disease. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of cancer. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, further research can be done to investigate the potential applications of Methyl 4-(pyrrolidine-1-carbonylamino)benzoate in the field of biochemistry and pharmacology.
Conclusion:
In conclusion, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized by reacting 4-aminobenzoic acid with pyrrolidine-1-carbonyl chloride in the presence of a suitable solvent such as dimethylformamide. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to have anticancer, antifungal, and antibacterial properties. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and topoisomerase II. While Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has several advantages for lab experiments, it also has some limitations. Further research can be done to investigate its potential applications in the treatment of Alzheimer's disease, cancer, and other fields.
Métodos De Síntesis
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate can be synthesized by reacting 4-aminobenzoic acid with pyrrolidine-1-carbonyl chloride in the presence of a suitable solvent such as dimethylformamide. The resulting product is then treated with methyl chloroformate to obtain Methyl 4-(pyrrolidine-1-carbonylamino)benzoate. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antifungal, and antibacterial properties. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 4-(pyrrolidine-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)10-4-6-11(7-5-10)14-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMJQTQNQRRMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

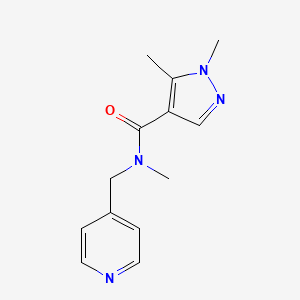
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
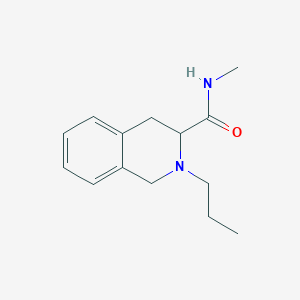
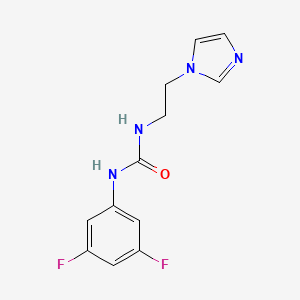
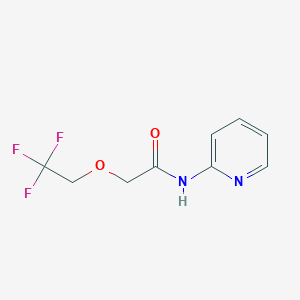
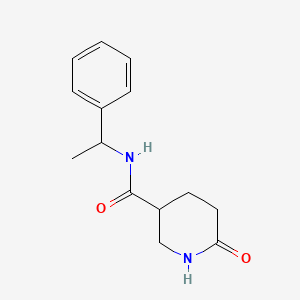
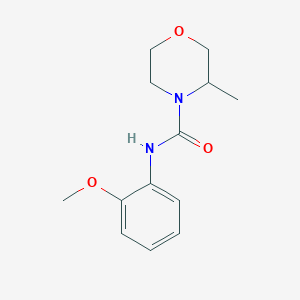
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)

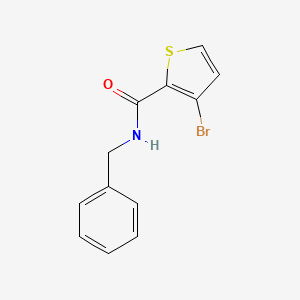
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)
![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)